molecular formula C12H14N4O2 B5614485 1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No. B5614485
M. Wt: 246.27 g/mol
InChI Key: SFIUSWFGQYOXPE-UHFFFAOYSA-N
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Description

The compound "1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione" belongs to a class of chemicals known for their heterocyclic structure, which makes them of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.

Synthesis Analysis

Research highlights the synthesis of similar compounds through multistep approaches utilizing commercially available amino acids, amines, and carboxylic acids. For instance, Dadiboyena and Nefzi (2011) detailed the construction of novel imidazolidine-2,4-diones via a process involving coupling and cyclization steps, yielding the desired products in good yields (Dadiboyena & Nefzi, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various spectroscopic and crystallographic techniques. For example, Misra et al. (1998) synthesized azoimidazoles and determined their isomeric structures via X-ray crystallography, providing detailed insights into the geometry and configuration of these molecules (Misra et al., 1998).

Chemical Reactions and Properties

The reactivity and chemical properties of imidazole derivatives have been studied, highlighting their versatility in forming various chemical bonds and structures. Zaman, Kitamura, and Abell (2005) described the synthesis of trisubstituted imidazoles through palladium-catalyzed cyclization, showcasing the compound's potential in constructing amino acid mimetics (Zaman, Kitamura, & Abell, 2005).

Physical Properties Analysis

While specific studies on the physical properties of "1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione" were not identified, related research on imidazole derivatives often focuses on crystallinity, solubility, and thermal stability as key physical attributes. These properties are critical in determining the compound's applicability in various domains.

Chemical Properties Analysis

The chemical properties of imidazole derivatives, such as their electronic structure, reactivity towards different reagents, and catalytic activities, have been a subject of investigation. For instance, Khaligh (2015) utilized a Brønsted ionic liquid to catalyze the synthesis of benzo[f]indeno[1,2-b]quinoline derivatives, demonstrating the influence of catalytic conditions on the efficiency and outcome of chemical reactions (Khaligh, 2015).

Future Directions

The broad range of chemical and biological properties of imidazole compounds make them an important area of research in the development of new drugs . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in various fields.

properties

IUPAC Name

4-benzyl-6-methyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-15-9-10(14-11(17)13-9)16(12(15)18)7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIUSWFGQYOXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(NC(=O)N2)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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